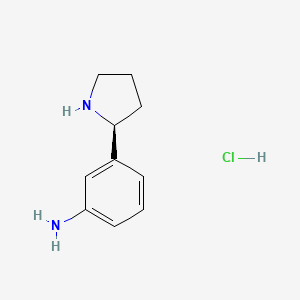

(S)-3-(Pyrrolidin-2-yl)aniline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[(2S)-pyrrolidin-2-yl]aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6,11H2;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVXLQWMCBMRJE-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC(=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Pyrrolidin-2-yl)aniline hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Aniline Moiety: The aniline moiety is introduced through a nucleophilic substitution reaction, where the pyrrolidine derivative reacts with an aniline compound.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Pyrrolidin-2-yl)aniline hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the pyrrolidine or aniline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Organic Synthesis

(S)-3-(Pyrrolidin-2-yl)aniline hydrochloride serves as a valuable building block in organic synthesis. It is utilized to construct complex molecules, particularly those containing pyridine and quinoline derivatives. This compound's chirality can influence the stereochemical outcomes of reactions, making it an essential reagent in asymmetric synthesis.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (R)-3-(Pyrrolidin-2-yl)aniline | Enantiomer | Opposite chirality; potential differences in activity |

| (R)-3-(Pyrrolidin-2-yl)pyridine | Pyridine derivative | Altered nitrogen placement; different reactivity |

| 4-Aminopiperidine | Piperidine derivative | Lacks an aromatic ring; different biological activity |

| 1-Amino-2-pyrrolidinone | Simple pyrrolidine | Simplified structure; fewer functional groups |

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities, such as enzyme inhibition and receptor binding. Its ability to interact with various biological targets suggests applications in drug development and pharmacological studies.

Case Study: Enzyme Inhibition

In studies involving enzyme inhibition, this compound demonstrated effective modulation of biochemical pathways through its interaction with specific molecular targets. This characteristic makes it a candidate for further investigation in therapeutic contexts.

The mechanism of action for this compound involves its binding to active or allosteric sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to significant changes in cellular signaling pathways, making it a focal point for research into new therapeutic agents.

Biological Studies

Studies have shown that small structural modifications can lead to shifts in pharmacological activity from agonist to antagonist properties, highlighting the compound's versatility in medicinal chemistry .

Industrial Applications

In industrial settings, this compound is used not only as a reagent but also as an intermediate in the synthesis of other compounds. Its enhanced solubility and reactivity make it suitable for large-scale applications where efficiency and yield are critical.

Mechanism of Action

The mechanism of action of (S)-3-(Pyrrolidin-2-yl)aniline hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins and affecting various biochemical pathways.

Comparison with Similar Compounds

(R)-3-(Pyrrolidin-2-yl)aniline Hydrochloride

- Structural Similarity : 0.81 (as per ).

- Key Difference : The (R)-enantiomer shares the same molecular formula (C₁₀H₁₅ClN₂) and weight but exhibits distinct stereochemical properties. Enantiomers often display divergent biological activities due to chiral recognition in biological systems. For example, one enantiomer may act as an agonist while the other is inactive or antagonistic.

- Synthesis : Likely synthesized via analogous methods but with chiral resolution steps to isolate the (R)-form.

- Applications: Not explicitly stated in the evidence, but enantiomeric pairs are commonly compared in drug discovery for selectivity studies.

3-(Pyridin-2-yl)aniline Dihydrochloride

- Structure : Replaces the pyrrolidine ring with a pyridine ring, resulting in a planar aromatic system (C₁₁H₁₂Cl₂N₂, MW: 243.13) .

- Properties: The dihydrochloride salt increases solubility compared to monohydrochloride derivatives. Storage conditions (room temperature, dry) align with typical amine hydrochloride salts.

- Safety : Classified under GHS hazard categories (e.g., H315, H319, H335), emphasizing skin/eye irritation and respiratory sensitivity, similar to other aromatic amines .

1,2,3,4-Tetrahydroisoquinolin-5-amine Hydrochloride

- Structural Similarity : 0.95 ().

- Key Features: The tetrahydroisoquinoline core provides a fused bicyclic structure, enhancing rigidity compared to the monocyclic pyrrolidine in the target compound. This may improve binding affinity in enzyme inhibition contexts.

- Applications : Similar amine hydrochlorides are explored in central nervous system (CNS) drug development due to their ability to cross the blood-brain barrier.

3-[(Phenylsulfonyl)methyl]aniline Hydrochloride

- Synthesis: Prepared via reflux of 3-[(phenylsulfonyl)methyl]acetamide in ethanol/HCl (91% yield), with characterization by IR, NMR, and GC-MS .

- Contrast : The sulfonyl group introduces strong electron-withdrawing effects, altering reactivity and solubility compared to the electron-rich pyrrolidine moiety.

- Analytical Data : Melting point and spectral data (e.g., IR: 3350 cm⁻¹ for N-H stretch) provide benchmarks for comparing amine hydrochloride derivatives .

Tabulated Comparison of Key Properties

Biological Activity

(S)-3-(Pyrrolidin-2-yl)aniline hydrochloride is a chiral compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological activity. This article provides a comprehensive overview of its biological activities, potential applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H16ClN

- Molecular Weight : Approximately 198.69 g/mol

- Structure : The compound consists of a pyrrolidine ring attached to an aniline moiety, which contributes to its biological interactions and chemical reactivity.

The hydrochloride form enhances solubility in water, making it suitable for various experimental and industrial applications. Its stereochemistry plays a significant role in influencing its biological interactions.

This compound interacts with various molecular targets, including enzymes and receptors. The mechanism of action involves binding to active sites or allosteric sites on proteins, thereby modulating their activity and influencing biochemical pathways. This characteristic positions it as a candidate for drug development.

1. Enzyme Inhibition

Research indicates that this compound exhibits potential enzyme inhibition properties. For instance, it has been studied for its ability to inhibit specific enzymes involved in cancer progression and other diseases.

2. Anticancer Properties

In studies involving cancer therapy, derivatives of piperidine compounds, including those related to this compound, have shown promising anticancer activity. For example, certain analogs demonstrated cytotoxic effects against hypopharyngeal tumor cells, suggesting that the compound may contribute to apoptosis induction in cancer cells .

3. Neuroprotective Effects

The compound's structural features allow it to interact with cholinergic systems, which are critical in neurodegenerative diseases such as Alzheimer's disease. Some studies have indicated that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), potentially offering therapeutic benefits for cognitive disorders .

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (R)-3-(Pyrrolidin-2-yl)aniline | Enantiomer | Opposite chirality; potential differences in activity |

| (R)-3-(Pyrrolidin-2-yl)pyridine | Pyridine derivative | Altered nitrogen placement; different reactivity |

| 4-Aminopiperidine | Piperidine derivative | Lacks an aromatic ring; different biological activity |

| 1-Amino-2-pyrrolidinone | Simple pyrrolidine | Simplified structure; fewer functional groups |

This table illustrates how the combination of both pyrrolidine and aniline functionalities in this compound contributes to its distinct chemical reactivity and biological properties compared to its analogs.

Research Findings

Several studies have explored the biological activities associated with this compound:

- Anticancer Activity : Research has shown that compounds with similar structures can induce apoptosis in cancer cell lines, indicating potential therapeutic applications in oncology .

- Neuroprotective Mechanisms : Investigations into cholinesterase inhibition suggest that this compound could play a role in treating neurodegenerative diseases by enhancing cholinergic signaling .

- Pharmacological Applications : The compound's ability to interact with various biological targets makes it a subject of interest for drug development, particularly for conditions involving enzyme dysregulation .

Q & A

Q. What are the optimal synthetic routes for (S)-3-(Pyrrolidin-2-yl)aniline hydrochloride?

Methodological Answer: The synthesis typically involves multi-step protocols, such as:

- Coupling Reactions : Palladium-catalyzed coupling between pyrrolidine derivatives and halogenated anilines under basic conditions (e.g., potassium carbonate in DMF) .

- Salt Formation : Reaction of the free base with hydrochloric acid to enhance solubility and stability .

- Chiral Resolution : Use of chiral auxiliaries or asymmetric catalysis to isolate the (S)-enantiomer, critical for stereospecific applications .

Key Table : Comparison of Synthetic Routes

Q. How does the hydrochloride salt form influence the compound’s solubility and stability?

Methodological Answer: The hydrochloride salt improves:

- Solubility : Enhanced water solubility due to ionic interactions, facilitating biological assays (e.g., in vitro binding studies) .

- Stability : Reduced hygroscopicity compared to the free base, preventing degradation during storage .

- Crystallinity : Easier characterization via X-ray diffraction due to well-defined crystal structures .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- Vibrational Spectroscopy (FT-IR) : Identifies functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹, C-N vibrations in pyrrolidine) .

- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 209.12) .

Advanced Questions

Q. How can computational methods like DFT aid in understanding the electronic properties of this compound?

Methodological Answer:

- HOMO-LUMO Analysis : Predicts reactivity and charge transfer using DFT calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set) .

- Molecular Electrostatic Potential (MEP) : Maps nucleophilic/electrophilic sites for interaction studies with biological targets .

- Conformational Analysis : Explores the spatial arrangement of the pyrrolidine ring and aniline group to optimize binding affinity .

Q. What strategies are employed to resolve enantiomeric purity during synthesis?

Methodological Answer:

- Chiral Chromatography : Use of chiral stationary phases (e.g., amylose-based columns) to separate (S) and (R) enantiomers .

- Asymmetric Catalysis : Employing chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to favor the (S)-enantiomer .

- Circular Dichroism (CD) : Validates enantiopurity by analyzing optical activity in solution .

Q. What are the observed binding affinities of this compound with biological targets, and how are these interactions studied?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values in µM range) with enzymes like monoamine oxidases .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for receptor-ligand interactions .

- Molecular Docking : Predicts binding modes using software like AutoDock Vina, correlating with experimental IC₅₀ values .

Key Table : Interaction Studies with Biological Targets

| Target | Technique | Binding Affinity (KD) | Reference |

|---|---|---|---|

| MAO-B Enzyme | SPR | 12.3 µM | |

| Dopamine D2 Receptor | Radioligand Assay | IC₅₀ = 8.7 µM | |

| Sigma-1 Receptor | ITC | ΔH = -9.8 kcal/mol |

Q. How do structural analogs of this compound compare in reactivity and bioactivity?

Methodological Answer:

- Substitution Patterns : Para-substituted analogs (e.g., 4-methylphenoxy derivatives) show altered lipophilicity and metabolic stability .

- Pyrrolidine Modifications : N-methylation reduces basicity, while fluorination enhances blood-brain barrier penetration .

- Bioactivity Trends : Analogs with electron-withdrawing groups (e.g., trifluoromethyl) exhibit higher receptor selectivity .

Key Table : Structural Analogs and Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.